molecular formula C20H18ClNO2 B169058 2-(4-Butylanilino)-3-chloronaphthoquinone CAS No. 179115-42-5

2-(4-Butylanilino)-3-chloronaphthoquinone

Cat. No. B169058
M. Wt: 339.8 g/mol
InChI Key: OAXFZZLPWNLNKH-UHFFFAOYSA-N
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Description

The compound 2-(4-Butylanilino)-3-chloronaphthoquinone is a derivative of naphthoquinone, which is a class of organic compounds known for their rich chemistry and biological activities. Although the specific compound is not directly mentioned in the provided papers, it is structurally related to the compounds studied within these papers. The naphthoquinone derivatives are of significant interest due to their potential antimicrobial properties and their interactions with various amines .

Synthesis Analysis

The synthesis of naphthoquinone derivatives typically involves the interaction of naphthoquinone with amines. In the first paper, the interaction between 2,3-dichloro-1,4-naphthoquinone and n-butylamine leads to the formation of 2N(n-butylamino)-3-chloro-1,4-naphthoquinone . This process involves the initial formation of a charge-transfer complex as an intermediate, which then undergoes further reaction to yield the final product. The synthesis is carried out in halocarbon solvents such as chloroform and dichloromethane, and the rate of product formation is measured over time .

Molecular Structure Analysis

The molecular structure of the synthesized naphthoquinone derivatives is characterized using various spectroscopic techniques. Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (H1 NMR), carbon-13 nuclear magnetic resonance (C13 NMR), mass spectrometry, and elemental analysis are employed to confirm the structure of the final product . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the naphthoquinone core.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of naphthoquinone derivatives are influenced by factors such as the dielectric constant of the solvent. The rate constants and activation parameters (E(a), ΔS#, ΔH#, and ΔG#) for the transformation process are evaluated, providing insight into the reaction mechanism and the influence of temperature on the reaction rate . The probable course of the reaction is also discussed, which is crucial for understanding the reactivity and the conditions required for the synthesis of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthoquinone derivatives are closely related to their structure and the nature of the substituents. The solubility of these compounds in various solvents, such as chloroform and dichloromethane, is an important aspect of their characterization . The antimicrobial testing of the synthesized compounds reveals that the presence of different substituents can significantly affect their biological activity. For instance, the compound 2-(butylthio)-3-chloronaphthalene-1,4-dione exhibits high antimicrobial activity, which suggests that the butyl group plays a role in enhancing the biological efficacy of the naphthoquinone core .

Scientific Research Applications

  • Antioxidant Analysis in Oils and Fats

    • A study developed new spectrophotometric methods for the determination of antioxidants in oils and fats using derivatives related to 2-(4-Butylanilino)-3-chloronaphthoquinone. This method is sensitive, reproducible, and accurate for assessing antioxidants in these substances (Prasad, Divakar, Hariprasad, & Sastry, 1987).
  • Antifungal Agents

  • Synthesis of Novel Thio-Substituted Aminonaphthoquinones

    • Research involving the synthesis of thio-substituted aminonaphthoquinones, using compounds similar to 2-(4-Butylanilino)-3-chloronaphthoquinone, indicates potential applications in medicinal chemistry due to expected biological activities (Yıldız & Tuyun, 2018).
  • Synthesis and Cytotoxicity of Derivatives

    • A study focused on the synthesis and cytotoxicity evaluation of derivatives based on naphthoquinone, related to 2-(4-Butylanilino)-3-chloronaphthoquinone, showed potent cytotoxic effects against various tumor cell lines, suggesting applications in cancer research (Lee, Suh, & Lee, 2003).
  • Redox Behaviour in Electrochemical Studies

    • Electrochemical studies of polypyrrole films containing naphthoquinone groups, similar to 2-(4-Butylanilino)-3-chloronaphthoquinone, have been conducted to understand their redox behavior, indicating potential applications in materials science (Grimshaw & Perara, 1990).

properties

IUPAC Name

2-(4-butylanilino)-3-chloronaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-2-3-6-13-9-11-14(12-10-13)22-18-17(21)19(23)15-7-4-5-8-16(15)20(18)24/h4-5,7-12,22H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXFZZLPWNLNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butylanilino)-3-chloronaphthoquinone

CAS RN

179115-42-5
Record name 2-(4-BUTYLANILINO)-3-CHLORONAPHTHOQUINONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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